(R)-1-(3-Fluoro-4-nitrophenyl)ethanol (R)-1-(3-Fluoro-4-nitrophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 1956436-11-5
VCID: VC2969224
InChI: InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
SMILES: CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol

CAS No.: 1956436-11-5

Cat. No.: VC2969224

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol - 1956436-11-5

Specification

CAS No. 1956436-11-5
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
IUPAC Name (1R)-1-(3-fluoro-4-nitrophenyl)ethanol
Standard InChI InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
Standard InChI Key BBJICPBIVRCRDH-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C1=CC(=C(C=C1)[N+](=O)[O-])F)O
SMILES CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O
Canonical SMILES CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O

Introduction

(R)-1-(3-Fluoro-4-nitrophenyl)ethanol is a chiral organic compound characterized by the presence of a fluorinated aromatic ring and a hydroxyl group. It is classified as a chiral alcohol due to the stereocenter in its structure, which is crucial for its biological activity and utility as a synthetic intermediate in medicinal chemistry and materials science .

Key Features:

  • Molecular Formula: C8H8FNO3

  • Molecular Weight: 185.15 g/mol

  • CAS Number: 1956436-11-5

  • IUPAC Name: (R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol

Synthesis of (R)-1-(3-Fluoro-4-nitrophenyl)ethanol

The synthesis of this compound typically involves several steps, starting from readily available precursors. The reaction conditions require an inert atmosphere to prevent oxidation and solvents that facilitate the reaction while minimizing side reactions. Careful control of reaction time and temperature is essential to optimize yield and purity.

Synthesis Steps:

  • Starting Materials: Commonly involves aromatic compounds with nitro and fluoro substituents.

  • Reaction Conditions: Inert atmosphere, controlled temperature, and specific solvents.

  • Purification: Techniques like chromatography may be used to achieve high purity.

Chemical Reactions:

Reaction TypeConditions
EsterificationAcid catalysts, controlled temperature
OxidationAvoided due to potential degradation

Biological Activity and Applications

While not a drug itself, (R)-1-(3-Fluoro-4-nitrophenyl)ethanol serves as a key intermediate in the synthesis of TBI-223, a promising drug candidate for tuberculosis treatment. Its structural similarity to other biologically active compounds suggests potential interactions with enzymes or receptors.

Potential Applications:

  • Medicinal Chemistry: Intermediate for drug synthesis.

  • Materials Science: Potential utility due to unique chemical properties.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to analyze its structural features. IR shows characteristic absorption bands for hydroxyl groups and aromatic systems.

Analytical Methods:

TechniquePurpose
NMRStructural analysis
IRFunctional group identification

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